molecular formula C14H18N2O4 B14878638 Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate

Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate

Cat. No.: B14878638
M. Wt: 278.30 g/mol
InChI Key: CCSOZNFLCUTZIZ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a piperidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with piperidine-3-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate is unique due to the specific positioning of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-6-5-9-15(10-11)12-7-3-4-8-13(12)16(18)19/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

CCSOZNFLCUTZIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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